molecular formula C13H8O3S B12788534 Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate CAS No. 13132-10-0

Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate

Cat. No.: B12788534
CAS No.: 13132-10-0
M. Wt: 244.27 g/mol
InChI Key: CJTMSFGZFMQLIO-UHFFFAOYSA-N
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Description

Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate is a complex organic compound with the molecular formula C13H8O3S This compound is characterized by its unique structure, which includes an indeno-thiophene core with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate typically involves the condensation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method allows for the formation of the tricyclic structure characteristic of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate involves its interaction with various molecular targets. The compound can form supramolecular complexes with cations, such as potassium (K+), through interactions with the oxygen atoms of the carbonyl bond and the sulfur atom of the thiophene ring . This ability to form complexes allows it to transport ions across lipid membranes, which is crucial in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate is unique due to its tricyclic structure, which combines both indeno and thiophene moieties. This structure allows for unique chemical reactivity and the ability to form stable supramolecular complexes, distinguishing it from other thiophene or indeno derivatives.

Properties

IUPAC Name

methyl 4-oxoindeno[2,1-b]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3S/c1-16-13(15)10-6-9-7-4-2-3-5-8(7)11(14)12(9)17-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTMSFGZFMQLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156999
Record name Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13132-10-0
Record name Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013132100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC149720
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 8-OXO-8H-INDENO(2,1-B)THIOPHENE-2-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q693R9MON
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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